molecular formula C12H14N2O3S B2918126 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea CAS No. 1428349-10-3

1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea

Cat. No.: B2918126
CAS No.: 1428349-10-3
M. Wt: 266.32
InChI Key: VRIWMSAGGVOOSD-UHFFFAOYSA-N
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Description

1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea is an organic compound that features both furan and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods like the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and ketones.

    Coupling of Furan and Thiophene Rings: The furan and thiophene rings are coupled through a hydroxypropyl linker, which can be introduced via a Grignard reaction or other suitable methods.

    Formation of the Urea Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form dihydrofuran and dihydrothiophene derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-3-one and thiophene-2-one derivatives, while reduction may produce dihydrofuran and dihydrothiophene derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery and development.

    Medicine: Investigation of its pharmacological properties for therapeutic applications.

    Industry: Use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)carbamate: Similar structure with a carbamate group instead of a urea group.

    1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)amide: Similar structure with an amide group instead of a urea group.

Uniqueness

1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea is unique due to the presence of both furan and thiophene rings, which confer distinct chemical properties and potential applications. The hydroxypropyl linker and urea group further contribute to its unique reactivity and potential biological activity.

Properties

IUPAC Name

1-[3-(furan-3-yl)-3-hydroxypropyl]-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c15-10(9-4-6-17-8-9)3-5-13-12(16)14-11-2-1-7-18-11/h1-2,4,6-8,10,15H,3,5H2,(H2,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRIWMSAGGVOOSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)NC(=O)NCCC(C2=COC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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